4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide
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Overview
Description
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a chloro, iodo, and methoxy group attached to a quinoline core, along with a carboxamide functional group. It is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide typically involves multiple steps starting from readily available precursors. One common route includes:
Starting Material: The synthesis begins with 4-chloro-7-iodoquinoline.
Carboxamidation: The final step involves the conversion of the intermediate to the carboxamide derivative using ammonia or an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Types of Reactions:
Substitution Reactions: The chloro and iodo groups in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the quinoline core, which can be modified to introduce various functional groups.
Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Methanol, sodium methoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed:
Substituted Quinoline Derivatives: Depending on the substituents introduced via nucleophilic substitution.
Coupled Products: Biaryl or alkyne derivatives from coupling reactions.
Scientific Research Applications
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Serves as a precursor in the synthesis of bioactive molecules, particularly kinase inhibitors.
Medicine: Integral in the development of pharmaceutical compounds, especially those targeting cancer and other proliferative diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of compounds derived from 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide often involves inhibition of specific enzymes or receptors. For instance, kinase inhibitors derived from this compound typically bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signaling pathways involved in cell proliferation and survival.
Molecular Targets and Pathways:
Kinases: Such as tyrosine kinases involved in cancer cell signaling.
Receptors: Including those involved in inflammatory responses and metabolic pathways.
Comparison with Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: Lacks the iodo group, making it less versatile in coupling reactions.
4-Iodo-7-methoxyquinoline-6-carboxamide: Lacks the chloro group, affecting its reactivity in substitution reactions.
4-Chloro-6-methoxyquinoline-3-carboxamide: Lacks the iodo group, limiting its use in certain synthetic applications.
Uniqueness: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is unique due to the presence of both chloro and iodo groups, which provide a balance of reactivity and stability, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical development.
Properties
IUPAC Name |
4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPZSCFJVTINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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